

Introduction: The Strategic Importance of a Functionalized Quinoline Scaffold

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Compound of Interest

Compound Name:	<i>3-Bromoquinoline-6-carboxylic acid</i>
CAS No.:	205114-14-3
Cat. No.:	B1341812

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In the landscape of modern medicinal chemistry, the quinoline core is a privileged scaffold, forming the structural basis for a multitude of therapeutic agents. Its rigid, bicyclic aromatic system provides a unique three-dimensional framework for orienting functional groups to interact with biological targets. The strategic introduction of substituents, such as a bromine atom and a carboxylic acid, transforms the general quinoline skeleton into a highly versatile and valuable building block. **3-Bromoquinoline-6-carboxylic acid** (CAS No. 205114-14-3) is one such molecule, poised at the intersection of synthetic utility and pharmacological potential. The bromine at the 3-position serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the systematic elaboration of the molecule. Simultaneously, the carboxylic acid at the 6-position provides a crucial anchor point for forming amides, esters, or salt bridges, which are fundamental interactions in drug-receptor binding. This guide provides a comprehensive overview of its properties, a plausible synthetic pathway, analytical characterization, and its applications in the context of drug discovery.

Core Compound Identifiers & Physicochemical Properties

Precise identification is the bedrock of reproducible science. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

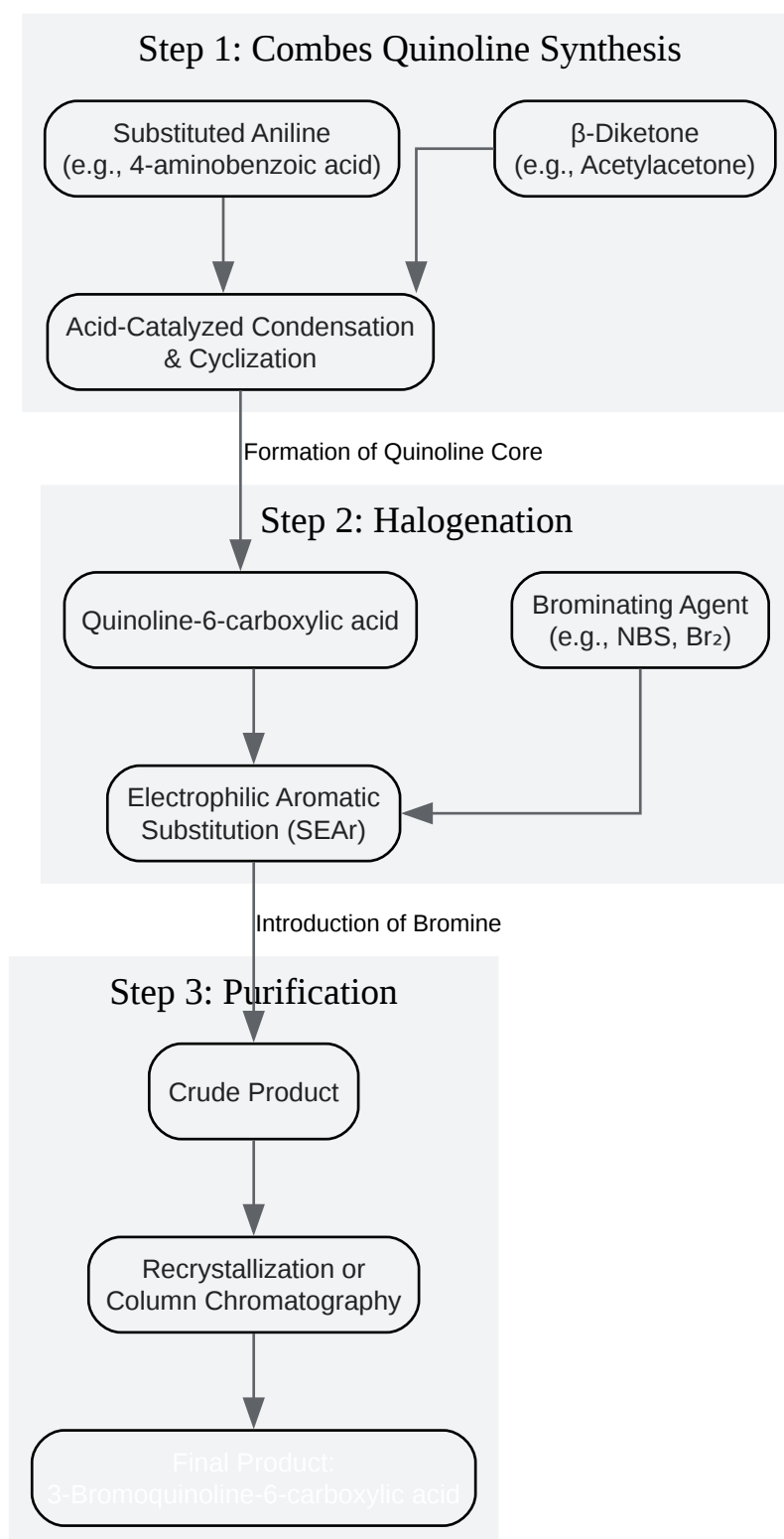
- CAS Number: 205114-14-3[1][2][3][4]

A summary of its key physicochemical properties is presented below for rapid reference.

Property	Value	Source(s)
IUPAC Name	3-bromoquinoline-6-carboxylic acid	[1]
Molecular Formula	C ₁₀ H ₆ BrNO ₂	[1]
Molecular Weight	252.06 g/mol	[2][3]
Purity (Typical)	≥95% - 98%	[1][2]
Canonical SMILES	<chem>O=C(O)C1=CC=C2N=CC(Br)=CC2=C1</chem>	[1]
InChI Key	DKBPYVBSEJLPIR-UHFFFAOYSA-N	[1]
Storage Conditions	Store sealed in a dry place at room temperature.	[3]

Synthesis Pathway: A Strategic Approach

While a specific, published synthesis for **3-Bromoquinoline-6-carboxylic acid** is not readily available, a logical and field-proven approach can be extrapolated from the synthesis of its isomers, such as 4-bromoquinoline-6-carboxylic acid.[5] The following multi-step sequence represents a robust and plausible strategy, demonstrating the core chemical transformations required. The causality behind each step is critical: the sequence is designed to build the quinoline core first and then perform the necessary functional group interconversions.



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Caption: Plausible synthetic workflow for **3-Bromoquinoline-6-carboxylic acid**.

Experimental Protocol (Exemplary)

Step 1: Synthesis of Quinoline-6-carboxylic acid (via Combes reaction)

- **Rationale:** The Combes synthesis is a classic and reliable method for constructing the quinoline core from an aniline and a β -diketone under acidic conditions. Using 4-aminobenzoic acid as the aniline precursor directly installs the required carboxylic acid at the 6-position.
- **Procedure:**
 - To a flask containing concentrated sulfuric acid, slowly add 4-aminobenzoic acid at 0°C.
 - Add acetylacetone dropwise while maintaining the low temperature.
 - Allow the mixture to warm to room temperature and then heat to ~110°C for several hours until TLC analysis indicates the consumption of starting material.
 - Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
 - The precipitated solid is collected by filtration, washed with water, and dried to yield the intermediate, 2,4-dimethylquinoline-6-carboxylic acid.

Step 2: Bromination at the 3-Position

- **Rationale:** Direct bromination of the quinoline ring is an electrophilic aromatic substitution. The choice of brominating agent and solvent is key to controlling regioselectivity. N-Bromosuccinimide (NBS) is often a milder and more selective choice than liquid bromine.
- **Procedure:**
 - Dissolve the quinoline-6-carboxylic acid intermediate in a suitable solvent such as acetic acid or DMF.
 - Add N-Bromosuccinimide (NBS) portion-wise at room temperature.
 - Stir the reaction for several hours. Monitor the reaction progress by TLC or LC-MS.

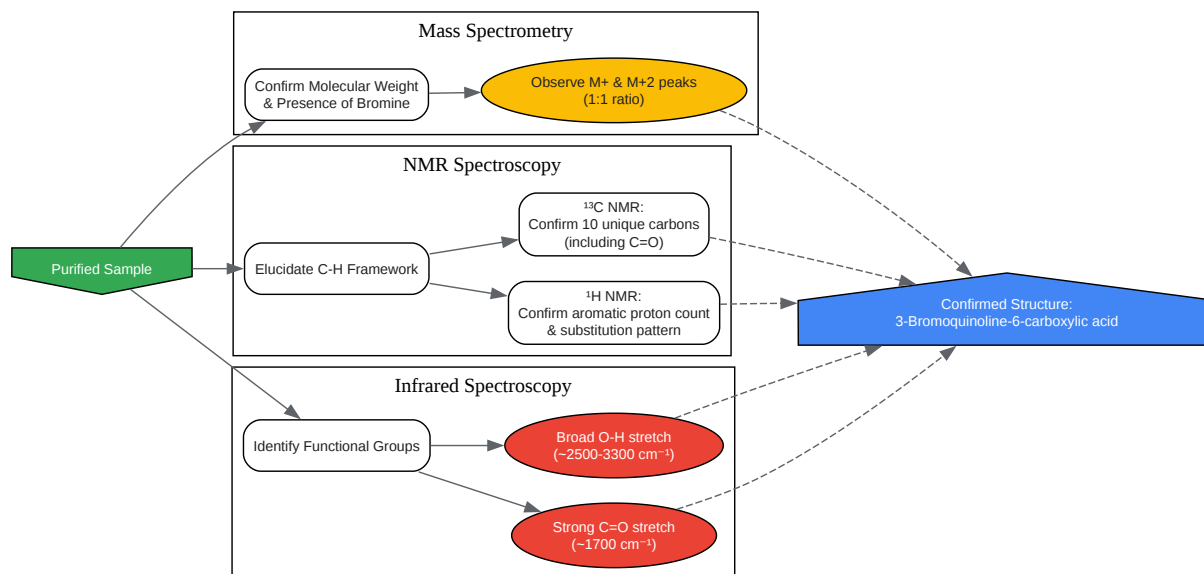
- Upon completion, quench the reaction with a solution of sodium thiosulfate to destroy any excess bromine.
- Extract the product into an organic solvent like ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

Step 3: Purification

- Rationale: The crude product will likely contain unreacted starting material and potential side products (e.g., dibrominated species). Recrystallization is an effective method for purifying solid carboxylic acids.
- Procedure:
 - Evaporate the organic solvent from Step 2 to obtain the crude solid.
 - Perform recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield the pure **3-Bromoquinoline-6-carboxylic acid**.

Spectroscopic & Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the substituents on the quinoline scaffold.^[6]



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Caption: Logical workflow for the structural elucidation of the target compound.

Expected Spectroscopic Data

- Mass Spectrometry (MS): The most telling feature in the mass spectrum will be the molecular ion peak. Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the spectrum will exhibit a characteristic pair of peaks of almost identical intensity, separated by 2 m/z units (M⁺• and [M+2]⁺•), confirming the presence of a single bromine atom.[6] The monoisotopic mass is predicted to be approximately 250.958 Da.[7]

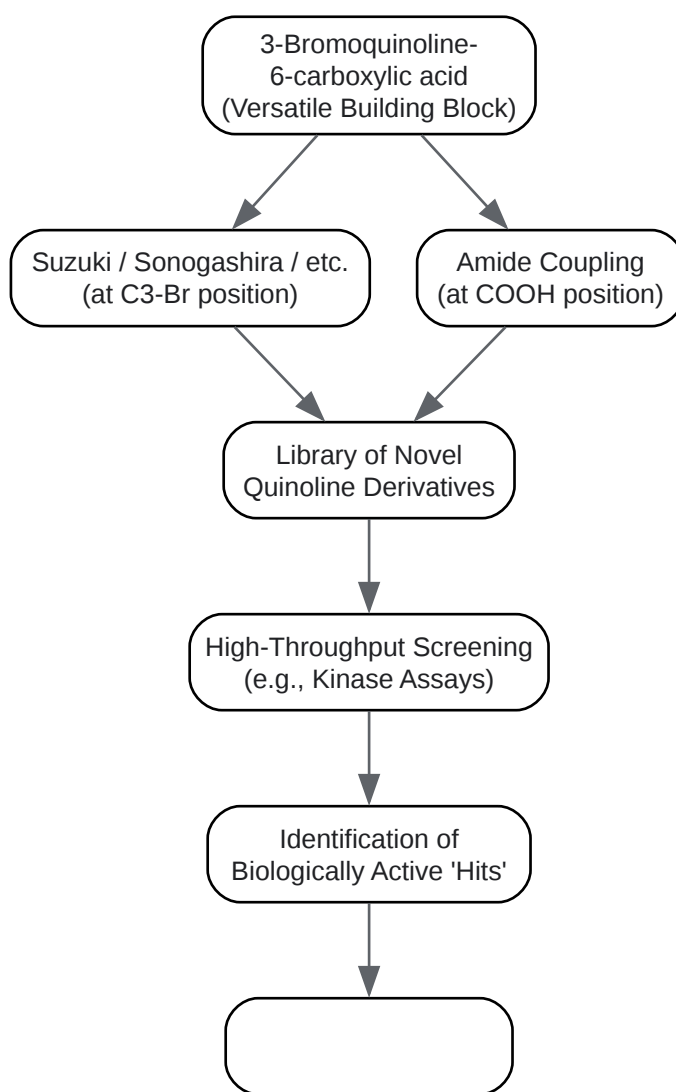
- **¹H NMR Spectroscopy:** The spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons on the pyridine ring (H2, H4) will be the most deshielded. The absence of a signal for H3 and the specific splitting patterns of the remaining protons will confirm the substitution pattern. A very broad singlet, characteristic of a carboxylic acid proton, would be expected far downfield (>12 ppm).
- **¹³C NMR Spectroscopy:** A proton-decoupled ¹³C NMR spectrum should display ten signals, corresponding to the ten unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be significantly downfield ($\delta > 165$ ppm). The carbon directly attached to the bromine (C3) will show a characteristic chemical shift, and the other eight carbons will appear in the aromatic region ($\delta \sim 120-150$ ppm).[6]
- **Infrared (IR) Spectroscopy:** The IR spectrum provides definitive evidence for the functional groups. Two key features are expected:
 - A strong, sharp absorption band around $1700-1725\text{ cm}^{-1}$, characteristic of the C=O (carbonyl) stretch of the carboxylic acid.[8]
 - A very broad absorption band spanning from $2500-3300\text{ cm}^{-1}$, which is indicative of the O-H stretch of a hydrogen-bonded carboxylic acid.[8]

Applications in Drug Discovery & Medicinal Chemistry

3-Bromoquinoline-6-carboxylic acid is not merely a chemical curiosity; it is a strategic building block for the synthesis of complex molecules with potential therapeutic applications. The quinoline carboxylic acid scaffold is a known pharmacophore in several areas of drug development.[9][10]

- **Kinase Inhibitors:** Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme. Derivatives of 3-quinoline carboxylic acid have been synthesized and evaluated as inhibitors of Protein Kinase CK2, a target implicated in cancer.[9][11] The carboxylic acid can form critical hydrogen bonds with residues in the active site, while the bromine at the 3-position allows for the introduction of diverse substituents to explore the hydrophobic pockets and improve potency and selectivity.

- Antiproliferative Agents: The quinoline framework is present in numerous anticancer agents. By modifying the substituents, researchers can tune the molecule's properties to enhance its selectivity for cancer cells over healthy cells.[10]
- General Pharmaceutical Intermediates: The dual functionality of this molecule makes it a valuable intermediate for building combinatorial libraries of compounds for high-throughput screening.[5]



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Caption: Role of **3-Bromoquinoline-6-carboxylic acid** in a drug discovery workflow.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential to ensure user safety.

- Hazard Identification: This compound is classified as harmful and an irritant.[1][2]
 - GHS Pictogram: GHS07 (Exclamation Mark)[1]
 - Signal Word: Warning[1]
 - Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1][2]
- Handling Precautions:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]
 - Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]
 - Avoid breathing dust.[15] Wash hands thoroughly after handling.[12]
- First Aid Measures:
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15]
 - Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[13]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[15]
- Storage:
 - Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]
 - Store locked up.[13]

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